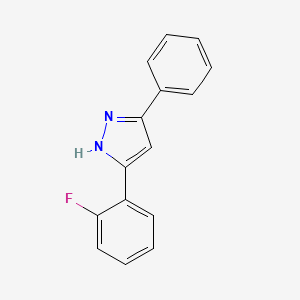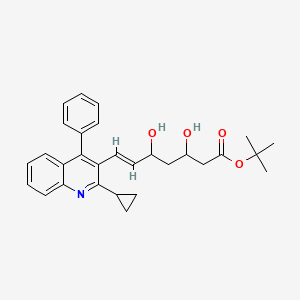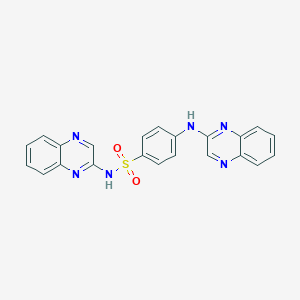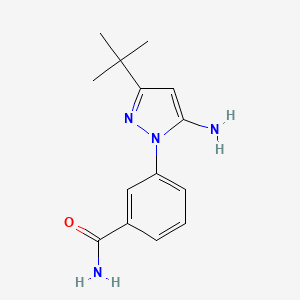
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C8H11ClO3 It is a derivative of cyclohexane, featuring a chlorine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxocyclohexane-1-carboxylate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Methyl 4-oxocyclohexane-1-carboxylate+SOCl2→Methyl 1-chloro-4-oxocyclohexane-1-carboxylate+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-chloro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxocyclohexane-1-carboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 4-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions
Propiedades
Fórmula molecular |
C8H11ClO3 |
|---|---|
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
methyl 1-chloro-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |
Clave InChI |
ZUDAPSUOLOFOKZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(=O)CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)


![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)


![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
